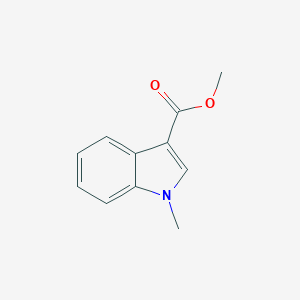![molecular formula C8H8ClNO B173831 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide CAS No. 101234-85-9](/img/structure/B173831.png)
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide
Vue d'ensemble
Description
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is a chemical compound with the CAS Number: 54664-55-0 . It has a molecular weight of 153.61 . The compound is colorless to yellow in its solid or liquid form .
Synthesis Analysis
The synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide involves the use of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide as a raw material . The reaction conditions involve a temperature of 120°C for 3 hours . The yield of the synthesis process is reported to be 93% .Molecular Structure Analysis
The IUPAC name of the compound is 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine . The InChI code is 1S/C8H8ClN/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2 .Chemical Reactions Analysis
The compound undergoes direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues . This reaction is achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25°C in H2O .Physical And Chemical Properties Analysis
The compound has a boiling point of 234°C . It has a density of 1.241 . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C . It has a pKa value of 4.34±0.20 (Predicted) .Applications De Recherche Scientifique
Synthesis and Characterization
- 6,7-Dihydro-5H-cyclopenta[b]pyridine and its derivatives, including 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide, are primarily used in pharmaceutical research, bactericide, antimicrobial studies, and as precursors in the synthesis of various compounds such as plant protection agents, synthetic resins, antioxidants, and plastics. The compound is also involved in the production of fourth-generation Cefpirome as a side-chain (Fu Chun, 2007).
Chemical Synthesis and Yield Improvement
- The compound has been prepared from 1-amino-2-cyanocyclopentene through a process involving acetylation, cyclization, and chlorination, which results in the formation of 4-amino-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. This compound then undergoes Sandmeyer bromination and catalytic hydrogenated dehalogenation, with an overall yield of about 61% (Zhao Xin-qi, 2007).
Multicomponent Synthesis
- A novel multicomponent synthesis approach has been developed for 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. This process involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. The structural analysis of the derived heterocycles was conducted using X-ray structural analysis, highlighting the compound's relevance in advanced chemical synthesis (I. V. Dyachenko et al., 2020).
Structural Analysis and Design
- The compound and its derivatives are also significant in heterocyclic design and structural analysis. For instance, tricyclic heterocycles based on 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile were studied using single-crystal X-ray diffraction, emphasizing the compound's utility in crystallography and molecular design (O. Mazina et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-4-5-10(11)8-3-1-2-6(7)8/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQBGIUQGMTBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C[N+](=C2C1)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443656 | |
| Record name | 4-Chloro-1-oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide | |
CAS RN |
101234-85-9 | |
| Record name | 4-Chloro-1-oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



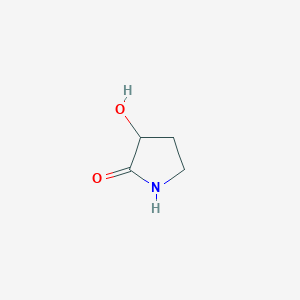

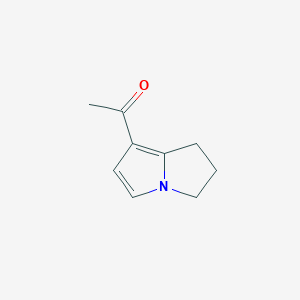
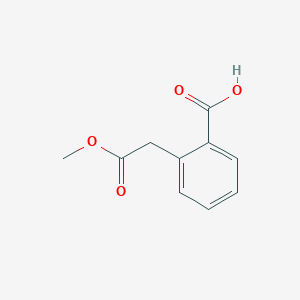
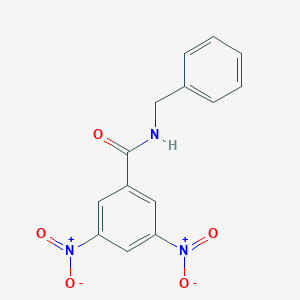

![1,4-Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B173767.png)
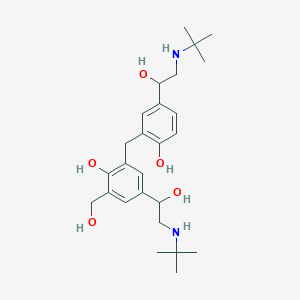
![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)
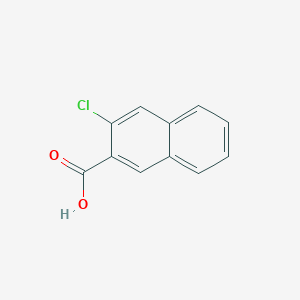
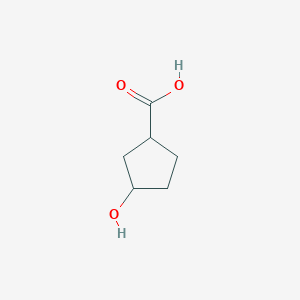

![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)
